molecular formula C11H13ClN4O2S B6351128 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride CAS No. 37015-99-9

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride

Cat. No.: B6351128
CAS No.: 37015-99-9
M. Wt: 300.77 g/mol
InChI Key: MKKCQVLVFAIKND-UHFFFAOYSA-N
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Description

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety and a nitro group at the 6th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride typically involves a multi-step process. One common method includes the nitration of 2-aminobenzothiazole to introduce the nitro group at the 6th position, followed by the reaction with piperazine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects. It also interacts with various enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • 3-(1-Piperazinyl)-1,2-benzisothiazole
  • 6-Nitro-2-piperidin-1-yl-1,3-benzothiazole

Uniqueness: 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole hydrochloride stands out due to its unique combination of a nitro group, piperazine moiety, and benzothiazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-nitro-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S.ClH/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKCQVLVFAIKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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